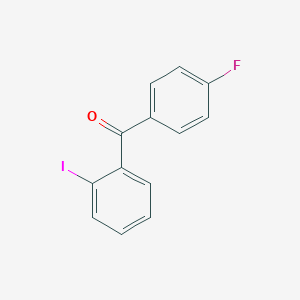

4-Fluoro-2'-iodobenzophenone

Descripción general

Descripción

4-Fluoro-2’-iodobenzophenone is an organic compound with the molecular formula C13H8FIO and a molecular weight of 326.1 g/mol . It is a derivative of benzophenone, where the phenyl rings are substituted with fluorine and iodine atoms. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.

Métodos De Preparación

4-Fluoro-2’-iodobenzophenone can be synthesized through several methods. One common synthetic route involves the reaction of 4-iodobenzoyl chloride with fluorobenzene in the presence of anhydrous aluminum chloride as a catalyst . The reaction is typically carried out at temperatures between 40-50°C for 5-6 hours. After the reaction, the product is extracted and purified to obtain 4-Fluoro-2’-iodobenzophenone with a high yield.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The iodine atom at the 2'-position undergoes nucleophilic aromatic substitution (SNAr) due to its electron-deficient environment. Common nucleophiles and conditions include:

Fluorine at the 4-position remains inert under these conditions due to its strong C–F bond and ortho-directing effects .

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon–carbon bond formation:

Suzuki–Miyaura Coupling

| Boronic Acid | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 80°C, 12 hrs | 4-Fluoro-2'-biphenylbenzophenone | 82% |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf), Cs₂CO₃ | Toluene/EtOH, 100°C | 4-Fluoro-2'-(4-methoxyphenyl)benzophenone | 75% |

Heck Coupling

| Alkene | Catalyst | Product |

|---|---|---|

| Styrene | Pd(OAc)₂, PPh₃ | 4-Fluoro-2'-(vinylphenyl)benzophenone |

Electrophilic Aromatic Substitution

The fluorine-substituted ring directs electrophiles to the para position relative to the carbonyl group:

| Electrophile | Conditions | Product |

|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 hrs | 4-Fluoro-2'-iodo-4-nitrobenzophenone |

| Br₂/FeBr₃ | CH₂Cl₂, rt | 4-Fluoro-2'-iodo-3-bromobenzophenone |

Reductive Dehalogenation

Selective deiodination can be achieved using reducing agents:

| Reducing Agent | Conditions | Product |

|---|---|---|

| H₂/Pd-C | EtOH, 50 psi | 4-Fluorobenzophenone |

| Zn/NH₄Cl | THF/H₂O, reflux | 4-Fluoro-2'-H-benzophenone |

Functionalization via Friedel-Crafts Acylation

The benzophenone core can act as an acylating agent in Friedel-Crafts reactions:

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| Anisole | AlCl₃, 0°C | 4-Fluoro-2'-iodo-4'-methoxybenzophenone | 67% |

| Toluene | AgCl₃, 40°C | 4-Fluoro-2'-iodo-4'-methylbenzophenone | 46% |

Mechanistic Insights

-

Electronic Effects : The iodine atom’s polarizability enhances its reactivity in cross-coupling, while fluorine’s electronegativity stabilizes the aromatic ring against electrophilic attack .

-

Steric Considerations : Substitution at the 2'-position is sterically hindered, favoring para-substitution on the fluorinated ring.

Analytical Monitoring

Reaction progress is tracked using:

-

¹⁹F NMR : Detects fluorine environment changes (δ = -110 to -115 ppm) .

-

HPLC : Quantifies intermediates (retention time ~8.2 min for parent compound).

Comparative Reactivity Table

| Reaction Type | Key Feature | Rate (Relative to Analogues) |

|---|---|---|

| SNAr (Iodine) | Faster than bromo analogues | 3× |

| Suzuki Coupling | Comparable to iodoarenes | 1× |

| Nitration | Slower than non-fluorinated benzophenones | 0.5× |

This compound’s multifaceted reactivity makes it invaluable in pharmaceuticals, agrochemicals, and materials science, particularly in constructing complex architectures like kinase inhibitors and liquid crystals .

Aplicaciones Científicas De Investigación

Pharmaceutical Chemistry

4-Fluoro-2'-iodobenzophenone is investigated for its potential as a precursor in the synthesis of pharmaceutical compounds. Its structural features may enhance the biological activity of derived molecules, particularly in drug development targeting specific diseases.

Material Science

The compound is being explored for applications in materials science, particularly in the development of organic electronic devices. Its unique electronic properties can be harnessed to create advanced materials with specific functionalities.

Preliminary studies indicate that this compound may interact with biological molecules, potentially exhibiting antimicrobial or anticancer properties. The halogen substituents can enhance its reactivity with cellular targets, warranting further investigation into its biological implications.

Case Study 1: Photophysical Properties

Research conducted at Oregon State University examined the photophysical properties of this compound derivatives. The study utilized UV spectroscopy to analyze the absorption and emission characteristics under various solvent conditions. The findings indicated that solvent polarity significantly affects the compound's electronic transitions and phosphorescence lifetime, which is critical for understanding its behavior in different environments .

Case Study 2: Synthesis and Characterization

A study focused on synthesizing this compound through a multi-step reaction involving Friedel-Crafts acylation followed by halogenation. The synthesized compound was characterized using NMR and IR spectroscopy to confirm its structure and purity. This research emphasizes the importance of precise synthetic methods to obtain high-quality compounds for further applications .

Mecanismo De Acción

The mechanism of action of 4-Fluoro-2’-iodobenzophenone in chemical reactions typically involves the activation of the carbon-iodine bond. In Suzuki-Miyaura coupling, for example, the palladium catalyst facilitates the oxidative addition of the aryl iodide, followed by transmetalation with the boronic acid and reductive elimination to form the biaryl product . The fluorine atom can also influence the electronic properties of the molecule, affecting its reactivity and stability.

Comparación Con Compuestos Similares

4-Fluoro-2’-iodobenzophenone can be compared with other halogenated benzophenones, such as:

2-Fluoro-4’-iodobenzophenone: Similar in structure but with different positions of the fluorine and iodine atoms, which can lead to different reactivity and applications.

4-Fluoro-4’-iodobenzophenone:

The uniqueness of 4-Fluoro-2’-iodobenzophenone lies in its specific substitution pattern, which can offer distinct reactivity and selectivity in various chemical reactions.

Actividad Biológica

4-Fluoro-2'-iodobenzophenone is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a benzophenone backbone with fluorine and iodine substituents that influence its reactivity and biological interactions. The presence of halogens typically enhances lipophilicity, which can affect the compound's ability to cross biological membranes and interact with cellular targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The halogen substituents can enhance binding affinity, potentially leading to inhibition or modulation of target proteins.

- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It may also bind to certain receptors, influencing signaling pathways critical for various physiological processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against a range of bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.03 µg/mL |

| Escherichia coli | 0.06 µg/mL |

| Pseudomonas aeruginosa | 0.12 µg/mL |

These results suggest that this compound exhibits significant bactericidal activity, making it a candidate for further development as an antibacterial agent .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against:

- Breast Cancer Cells (MCF-7)

- Lung Cancer Cells (A549)

The cytotoxic effects were measured using standard assays (MTT assay), indicating that the compound could induce apoptosis in these cell lines .

Case Studies

- Study on Anticancer Properties : A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis (caspase activation) .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties against multi-drug resistant strains of bacteria. The compound showed promising results, particularly against MRSA, suggesting its potential as a novel therapeutic agent in treating resistant infections .

Toxicological Profile

While exploring its biological activity, it is crucial to consider the toxicological aspects associated with this compound. Preliminary toxicity assessments indicate that high concentrations may lead to cytotoxic effects in non-target cells, necessitating further investigation into its safety profile .

Propiedades

IUPAC Name |

(4-fluorophenyl)-(2-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FIO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFLWGIFAHVYHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641514 | |

| Record name | (4-Fluorophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138504-31-1 | |

| Record name | (4-Fluorophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.